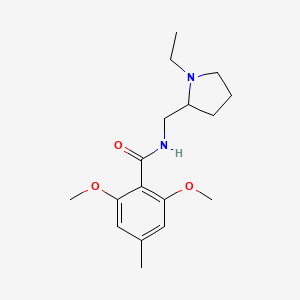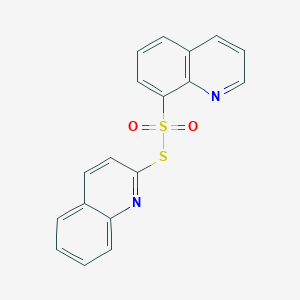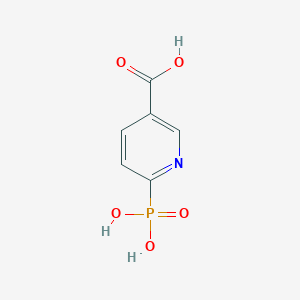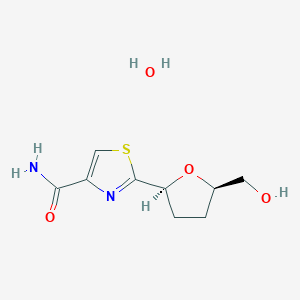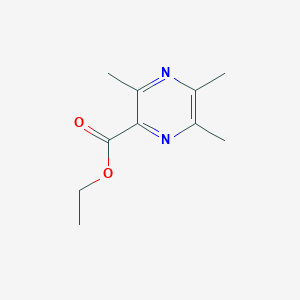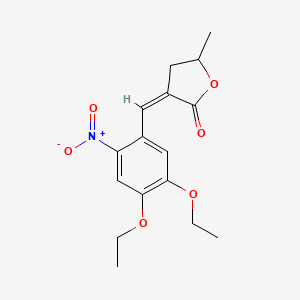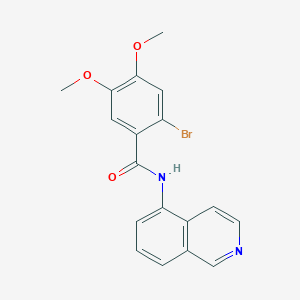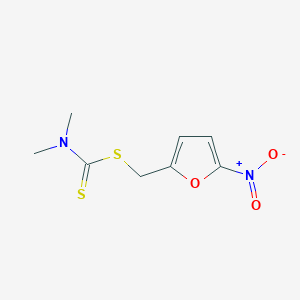
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate: is a chemical compound known for its unique structure and reactivity. It is also referred to as S-acetylmercaptosuccinic anhydride . This compound is characterized by the presence of a sulfonothioate group attached to a dioxooxolan ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate typically involves the reaction of succinic anhydride with ethanesulfonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonothioate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate involves the reactivity of the sulfonothioate group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
- S-(2,5-Dioxooxolan-3-yl) ethanethioate
- S-acetylmercaptosuccinic anhydride
Comparison: S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity compared to other similar compounds. For example, S-acetylmercaptosuccinic anhydride lacks the sulfonothioate group, resulting in different chemical properties and reactivity .
Propriétés
| 89588-00-1 | |
Formule moléculaire |
C6H8O5S2 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
3-ethylsulfonylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C6H8O5S2/c1-2-13(9,10)12-4-3-5(7)11-6(4)8/h4H,2-3H2,1H3 |
Clé InChI |
JWDTWODLAHGRSN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)SC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



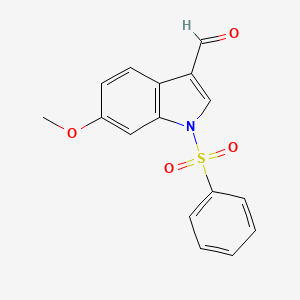
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
